molecular formula C26H42ClN7O4 B11932847 CDK7-IN-2 hydrochloride hydrate

CDK7-IN-2 hydrochloride hydrate

Cat. No.: B11932847
M. Wt: 552.1 g/mol
InChI Key: XHTUBUFFXLGQAJ-STEWLIJWSA-N
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Description

Preparation Methods

The synthesis of CDK7-IN-2 hydrochloride hydrate involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by the manufacturer. Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity while maintaining cost-effectiveness .

Chemical Reactions Analysis

CDK7-IN-2 hydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CDK7-IN-2 hydrochloride hydrate is widely used in scientific research due to its potent inhibitory effects on CDK7. Some of its applications include:

    Chemistry: Used to study the chemical properties and reactivity of CDK7 inhibitors.

    Biology: Employed in cell biology to investigate the role of CDK7 in cell cycle regulation and transcription.

    Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce cell cycle arrest and apoptosis in cancer cells.

    Industry: Utilized in the development of new CDK7 inhibitors and other related compounds

Mechanism of Action

CDK7-IN-2 hydrochloride hydrate exerts its effects by selectively inhibiting CDK7. CDK7, along with cyclin H and MAT1, forms the CDK-activating complex, which is essential for the progression of the cell cycle and transcription. By inhibiting CDK7, this compound disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

CDK7-IN-2 hydrochloride hydrate is unique due to its high selectivity and potency as a CDK7 inhibitor. Similar compounds include:

These compounds share similar mechanisms of action but may differ in their selectivity, potency, and clinical applications.

Properties

Molecular Formula

C26H42ClN7O4

Molecular Weight

552.1 g/mol

IUPAC Name

[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(5-methyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)amino]piperidine-1-carboxylate;hydrate;hydrochloride

InChI

InChI=1S/C26H39N7O3.ClH.H2O/c1-18(2)22-16-27-33-23(15-19(3)28-25(22)33)29-20-8-12-31(13-9-20)26(35)36-21-10-14-32(17-21)24(34)7-6-11-30(4)5;;/h6-7,15-16,18,20-21,29H,8-14,17H2,1-5H3;1H;1H2/b7-6+;;/t21-;;/m0../s1

InChI Key

XHTUBUFFXLGQAJ-STEWLIJWSA-N

Isomeric SMILES

CC1=NC2=C(C=NN2C(=C1)NC3CCN(CC3)C(=O)O[C@H]4CCN(C4)C(=O)/C=C/CN(C)C)C(C)C.O.Cl

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NC3CCN(CC3)C(=O)OC4CCN(C4)C(=O)C=CCN(C)C)C(C)C.O.Cl

Origin of Product

United States

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